molecular formula C21H20N4OS B11057206 (5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11057206
M. Wt: 376.5 g/mol
InChI Key: VEDKTJRZLUZOQU-HOCLYGCPSA-N
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Description

(1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a quinoline moiety, which is known for its biological activity, and a diazatricyclic core, which adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core and the introduction of the quinoline moiety. Common synthetic routes may involve cyclization reactions, condensation reactions, and functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of solvents, temperature control, and reaction times are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives

Scientific Research Applications

(1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The quinoline moiety is known for its biological activity, making this compound a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have well-documented biological activities.

    Diazatricyclic Compounds: Other diazatricyclic compounds may have similar structural features but differ in their specific functional groups and reactivity.

Uniqueness

What sets (1S,9S)-6-OXO-N~11~-(6-QUINOLYL)-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE apart is its unique combination of a quinoline moiety with a diazatricyclic core

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

(1S,9R)-6-oxo-N-quinolin-6-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C21H20N4OS/c26-20-5-1-4-19-16-9-14(12-25(19)20)11-24(13-16)21(27)23-17-6-7-18-15(10-17)3-2-8-22-18/h1-8,10,14,16H,9,11-13H2,(H,23,27)/t14-,16-/m0/s1

InChI Key

VEDKTJRZLUZOQU-HOCLYGCPSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC4=CC5=C(C=C4)N=CC=C5

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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